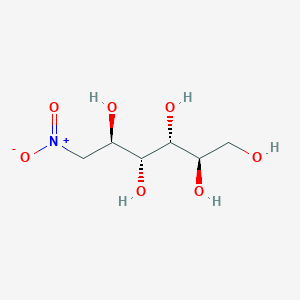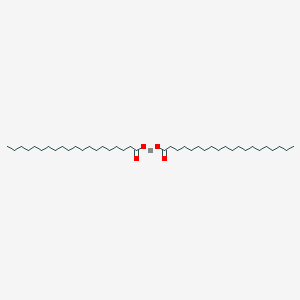
Cadmium diicosanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cadmium diicosanoate is a chemical compound that belongs to the family of metal carboxylates. It is a white or yellowish powder that is insoluble in water but soluble in organic solvents. This compound is widely used in scientific research due to its unique properties and potential applications.
Wirkmechanismus
The mechanism of action of cadmium diicosanoate is not fully understood. However, studies have shown that it can act as a Lewis acid catalyst, which can promote various chemical reactions such as esterification and transesterification. This compound can also interact with biomolecules such as proteins and nucleic acids, leading to changes in their structure and function.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have shown that it can induce oxidative stress and inflammation in cells, which can lead to cellular damage and dysfunction. This compound has also been shown to affect the expression of genes involved in various cellular processes such as apoptosis and cell cycle regulation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using cadmium diicosanoate in lab experiments is its high purity and stability. It can also be easily synthesized and purified using standard laboratory techniques. However, one limitation is its toxicity, which can pose a risk to researchers and the environment. Therefore, appropriate safety measures should be taken when handling this compound.
Zukünftige Richtungen
There are several future directions for research on cadmium diicosanoate. One area of interest is the development of new synthesis methods that can improve the yield and purity of the compound. Another area of interest is the investigation of its potential applications in catalysis, electronics, and medicine. Further studies are also needed to elucidate the mechanism of action and biological effects of this compound, which can provide insights into its potential toxicity and therapeutic applications.
Conclusion:
In conclusion, this compound is a unique and versatile chemical compound that has potential applications in various fields of science and technology. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the properties and potential applications of this compound.
Synthesemethoden
Cadmium diicosanoate can be synthesized by reacting cadmium oxide or cadmium carbonate with stearic acid in the presence of a solvent such as toluene or xylene. The reaction is typically carried out at elevated temperatures and under an inert atmosphere. The resulting product is then purified by recrystallization or chromatography.
Wissenschaftliche Forschungsanwendungen
Cadmium diicosanoate has a wide range of scientific research applications. It is commonly used as a precursor for the synthesis of cadmium oxide nanoparticles, which have potential applications in various fields such as catalysis, electronics, and medicine. This compound is also used as a surfactant in the synthesis of metal-organic frameworks (MOFs) and as a stabilizer in the production of polyvinyl chloride (PVC).
Eigenschaften
| 14923-81-0 | |
Molekularformel |
C40H78CdO4 |
Molekulargewicht |
735.5 g/mol |
IUPAC-Name |
cadmium(2+);icosanoate |
InChI |
InChI=1S/2C20H40O2.Cd/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22;/h2*2-19H2,1H3,(H,21,22);/q;;+2/p-2 |
InChI-Schlüssel |
RBHNZROBARWZDN-UHFFFAOYSA-L |
SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCCCC(=O)[O-].[Cd+2] |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCCCC(=O)[O-].[Cd+2] |
Piktogramme |
Acute Toxic; Irritant; Health Hazard |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



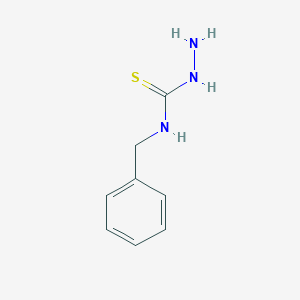
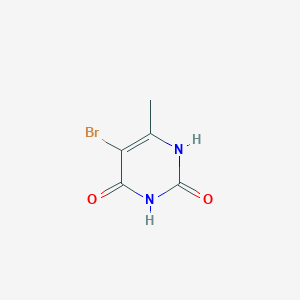


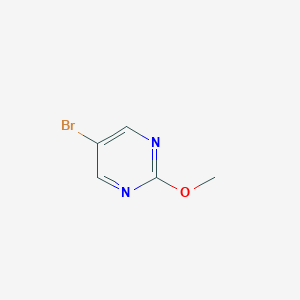
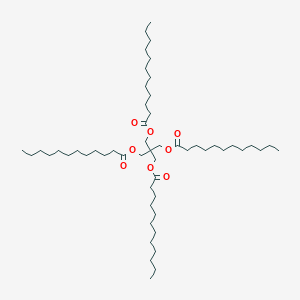
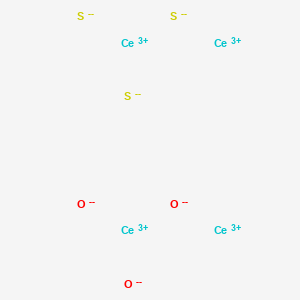
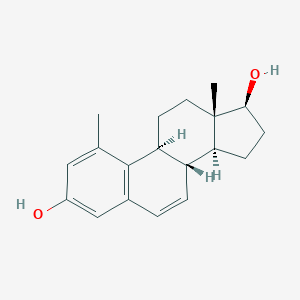

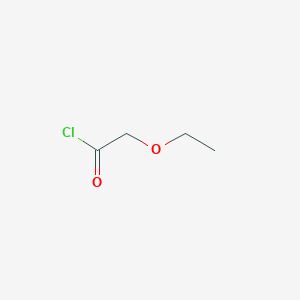
![[(Isopropylidene)bis(p-phenyleneoxy)]diethylene bis(alpha-methylaziridine-1-acetate)](/img/structure/B78075.png)

